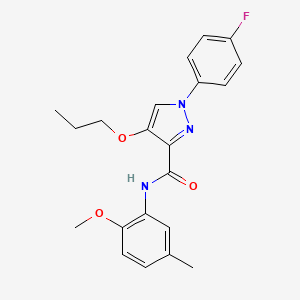
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via electrophilic aromatic substitution, and the methoxy-methylphenyl group could be introduced via a Friedel-Crafts alkylation. The propoxy group and the pyrazole carboxamide group could be introduced in later steps, possibly through condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and methoxy-methylphenyl groups are both aromatic and would contribute to the overall stability of the molecule. The propoxy group is an ether and would be expected to be fairly flexible. The pyrazole carboxamide group is a heterocycle and would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the fluorophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction. The ether group could potentially be cleaved under acidic conditions. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl and methoxy-methylphenyl groups would likely make the compound relatively non-polar and lipophilic. The pyrazole carboxamide group, on the other hand, would likely make the compound more polar and potentially capable of forming hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxy-1H-pyrazole-3-carboxamide, as part of the broader family of pyrazole derivatives, has been the subject of various scientific research studies focusing on its synthesis, structural characterization, and potential biological activities. Research in this area has led to the development of novel pyrazole derivatives through diverse synthetic pathways, aiming at exploring their possible therapeutic applications.
- Synthetic Pathways and Structural Elucidation : Studies have detailed the synthesis of various pyrazole derivatives, including methods that involve the reaction of N-aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, yielding pyrazolo[1,5-a]pyrimidine derivatives among others. These compounds are characterized using techniques like elemental analysis, IR, MS, 1H-NMR, and 13C-NMR, providing a deep understanding of their molecular structures (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Activities
The exploration of the biological activities of pyrazole derivatives encompasses their cytotoxic effects against various cell lines, contributing valuable insights into their potential as therapeutic agents.
- In Vitro Cytotoxic Activity : Certain pyrazole compounds have been screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, shedding light on their potential for cancer therapy applications. This research points to the cytotoxic potentials of these compounds, highlighting their relevance in the development of new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential uses in pharmaceutical or agrochemical contexts. Additionally, studying its physical and chemical properties could provide insights into how similar compounds behave .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-4-11-28-19-13-25(16-8-6-15(22)7-9-16)24-20(19)21(26)23-17-12-14(2)5-10-18(17)27-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNRRDSSINXWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(anilinocarbonyl)amino]phenyl}acetamide](/img/structure/B2941592.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2941593.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2941594.png)

![3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B2941596.png)
![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)
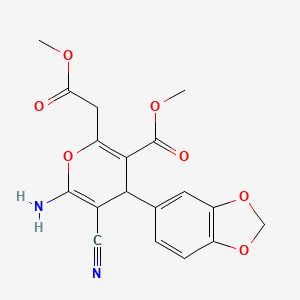
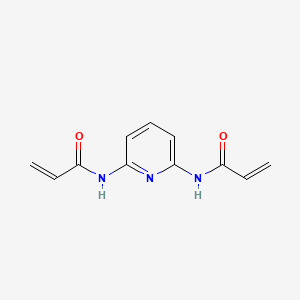
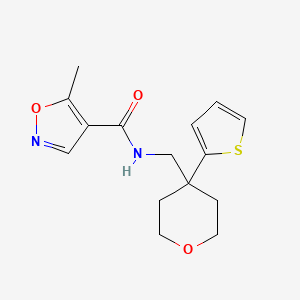
![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)
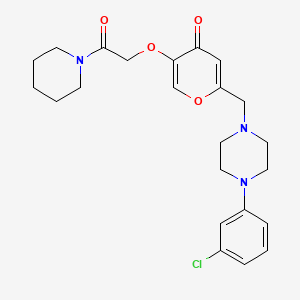
![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)
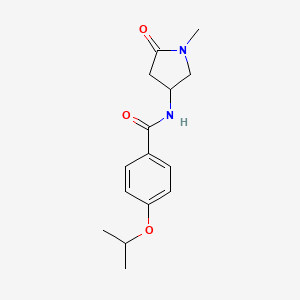
![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)